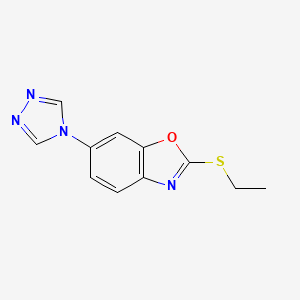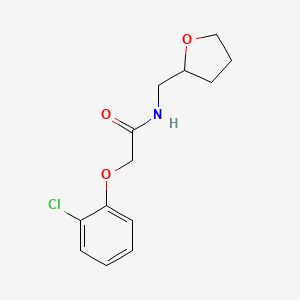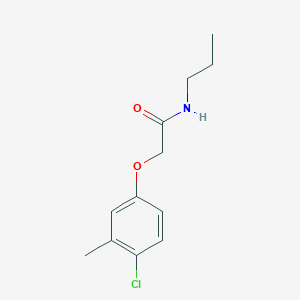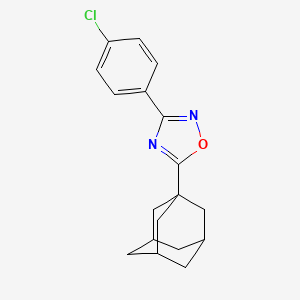![molecular formula C20H17ClN2O2 B3949069 2-[(3-chlorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949069.png)
2-[(3-chlorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone
Overview
Description
2-[(3-chlorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) which plays a crucial role in various cellular processes. It has been widely used in scientific research for its ability to regulate stem cell pluripotency, cell proliferation, and differentiation.
Mechanism of Action
2-[(3-chlorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone acts as a competitive inhibitor of GSK-3 by binding to the ATP binding site of the enzyme. GSK-3 plays a key role in the Wnt signaling pathway, which regulates cell proliferation and differentiation. By inhibiting GSK-3, this compound activates the Wnt signaling pathway, leading to the regulation of stem cell pluripotency and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It enhances the efficiency of iPSC generation by promoting the reprogramming of somatic cells. It maintains the pluripotency of stem cells by regulating the expression of pluripotency markers such as Oct4, Sox2, and Nanog. It promotes the differentiation of stem cells into specific cell types by activating the Wnt signaling pathway. It also regulates the cell cycle, apoptosis, and gene expression by inhibiting GSK-3.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(3-chlorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone is its ability to regulate stem cell pluripotency and differentiation. It has been shown to enhance the efficiency of iPSC generation and maintain the pluripotency of stem cells. It has also been used to promote the differentiation of stem cells into specific cell types. Another advantage is that it is a potent and selective inhibitor of GSK-3, which allows for specific modulation of the Wnt signaling pathway.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that it is a small molecule inhibitor, which may have off-target effects. Another limitation is that it is not stable in aqueous solutions, which may affect its activity and potency.
Future Directions
There are several future directions for the use of 2-[(3-chlorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone in scientific research. One direction is to study its role in the regulation of other cellular processes, such as autophagy and mitophagy. Another direction is to investigate its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer. Additionally, the development of more stable and potent analogs of this compound may further enhance its usefulness in scientific research.
Scientific Research Applications
2-[(3-chlorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone has been extensively used in scientific research, particularly in stem cell research. It has been shown to enhance the efficiency of induced pluripotent stem cell (iPSC) generation and maintain the pluripotency of stem cells. It has also been used to promote the differentiation of stem cells into specific cell types, such as neurons, cardiomyocytes, and hepatocytes. In addition, this compound has been used to study the role of GSK-3 in various cellular processes, such as cell cycle regulation, apoptosis, and gene expression.
properties
IUPAC Name |
2-(3-chloroanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-13-6-5-7-14(12-13)22-17-18(23-10-3-4-11-23)20(25)16-9-2-1-8-15(16)19(17)24/h1-2,5-9,12,22H,3-4,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNPGVATAZEMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-difluorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949003.png)
![6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949008.png)

![N-(3,4-dimethylphenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949024.png)
![N-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}-N-methyl-1-pyrimidin-4-ylethanamine](/img/structure/B3949031.png)

![2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B3949041.png)

![5-imino-2-(2-methylphenyl)-6-[4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949044.png)
![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3949049.png)

![N'-[(1-adamantylcarbonyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B3949059.png)
![N-(3-chlorophenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3949064.png)